molecular formula C8H7Cl2NO2 B13559357 6-Amino-2,4-dichloro-3-methylbenzoic acid

6-Amino-2,4-dichloro-3-methylbenzoic acid

Cat. No.: B13559357
M. Wt: 220.05 g/mol
InChI Key: HHLNTHJJDFRFLU-UHFFFAOYSA-N
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Description

6-Amino-2,4-dichloro-3-methylbenzoic acid is an organic compound with the molecular formula C8H7Cl2NO2. It is a white crystalline solid that belongs to the class of benzoic acids . This compound is known for its diverse applications in scientific research and industry, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Amino-2,4-dichloro-3-methylbenzoic acid can be synthesized using a one-pot reaction starting from 2,4-dichloro-3-methylbenzoic acid and ammonia in the presence of a catalyst. The synthesis has been optimized using various catalysts, solvents, and reaction conditions to achieve high yields and purity.

Industrial Production Methods

The industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The process is carefully controlled to ensure the consistency and quality of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,4-dichloro-3-methylbenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of chlorine atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield different substituted benzoic acids.

Scientific Research Applications

6-Amino-2,4-dichloro-3-methylbenzoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Amino-2,4-dichloro-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. It has been found to inhibit several enzymes involved in cancer growth and proliferation. The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and preventing the progression of cancer cells.

Comparison with Similar Compounds

6-Amino-2,4-dichloro-3-methylbenzoic acid can be compared with other similar compounds, such as:

The presence of chlorine atoms in this compound makes it unique and influences its reactivity and applications in various fields.

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

6-amino-2,4-dichloro-3-methylbenzoic acid

InChI

InChI=1S/C8H7Cl2NO2/c1-3-4(9)2-5(11)6(7(3)10)8(12)13/h2H,11H2,1H3,(H,12,13)

InChI Key

HHLNTHJJDFRFLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Cl)C(=O)O)N)Cl

Origin of Product

United States

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